NS5B Polymerase Inhibition: 5-Bromobenzofuran-2-yl Core Outperforms Unsubstituted Benzofuran by 3.6-Fold in Diketo Acid Series
In a systematic SAR study of α,γ-diketo acids as HCV NS5B polymerase inhibitors (Bhatt et al., 2011), the compound bearing the 5-bromobenzofuran-2-yl moiety (3a) achieved an IC₅₀ of 8.2 ± 1.2 μM, representing a 3.6-fold improvement over the benzofuran-2-yl analog (2a, IC₅₀ = 29.6 ± 1.3 μM) and a 2.7-fold improvement over the furan-2-yl starting point (1a, IC₅₀ = 21.8 ± 1.3 μM) [1][2]. While this data is derived from a diketo acid scaffold rather than the pivaloyl ketone itself, the 5-bromobenzofuran-2-yl core is the common pharmacophoric element and was identified as the first promising lead compound of the series [1].
| Evidence Dimension | HCV NS5B polymerase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 8.2 ± 1.2 μM (diketo acid bearing 5-bromobenzofuran-2-yl moiety, compound 3a) |
| Comparator Or Baseline | Benzofuran-2-yl analog (2a): IC₅₀ = 29.6 ± 1.3 μM; Furan-2-yl analog (1a): IC₅₀ = 21.8 ± 1.3 μM; 3-Methylthiophen-2-yl (11a): IC₅₀ = 7.5 ± 1.3 μM |
| Quantified Difference | 3.6-fold more potent vs. benzofuran-2-yl; 2.7-fold vs. furan-2-yl |
| Conditions | In vitro NS5B polymerase enzymatic assay; α,γ-diketo acid pharmacophore series; Bhatt et al., Eur. J. Med. Chem., 2011 |
Why This Matters
The 5-bromobenzofuran-2-yl core consistently enhances target engagement potency relative to unsubstituted benzofuran, validating the selection of this brominated building block for antiviral lead optimization programs.
- [1] Bhatt, A.; et al. Synthesis and SAR optimization of diketo acid pharmacophore for HCV NS5B polymerase inhibition. Eur. J. Med. Chem. 2011, 46(10), 5138-5145. Table 1. PMID: 21893371; PMCID: PMC3208381. View Source
- [2] Bhatt, A.; et al. Synthesis and SAR optimization of diketo acid pharmacophore for HCV NS5B polymerase inhibition. Eur. J. Med. Chem. 2011, 46(10), 5138-5145. Abstract. PMID: 21893371. View Source
